molecular formula C11H15NO B14232588 3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- CAS No. 388564-39-4

3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-

Cat. No.: B14232588
CAS No.: 388564-39-4
M. Wt: 177.24 g/mol
InChI Key: BFIFASUZQHPVGF-UHFFFAOYSA-N
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Description

3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- is a seven-membered heterocyclic compound containing oxygen and nitrogen atoms in its ring structure. This compound is part of the oxazepine family, which is known for its diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-aminophenols with suitable aldehydes or ketones under acidic or basic conditions . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce more saturated compounds, and substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazepines, such as:

Uniqueness

What sets 3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- apart is its unique ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

388564-39-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-methylidene-5-oxa-2-azabicyclo[5.5.0]dodeca-1,6-diene

InChI

InChI=1S/C11H15NO/c1-9-7-12-11-6-4-2-3-5-10(11)8-13-9/h8H,1-7H2

InChI Key

BFIFASUZQHPVGF-UHFFFAOYSA-N

Canonical SMILES

C=C1CN=C2CCCCCC2=CO1

Origin of Product

United States

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